molecular formula C9H10ClF2NO B13044792 (1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL

Cat. No.: B13044792
M. Wt: 221.63 g/mol
InChI Key: FPVDHTWYRHBKRX-ALFREKQPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-ol is a chiral amino alcohol compound of interest in pharmaceutical and chemical research. This molecule features a stereochemically defined structure with an amino group and a propan-2-ol chain attached to a multifluorinated and chlorinated phenyl ring. This specific arrangement suggests its potential utility as a versatile synthetic intermediate or a chiral building block in organic synthesis . The presence of halogen substituents (chloro and fluoro) on the aromatic ring is a common structural motif in medicinal chemistry, often used to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates . Compounds with the 1,2-aminoalcohol functional group are found in a variety of biologically active molecules and are key scaffolds in the development of potential therapeutics . Researchers may explore its application in constructing more complex fused heterocyclic systems, which are prominent in drug discovery for their diverse biological activities . As a chiral synthon, it can be used in the synthesis of novel chemical entities for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H10ClF2NO

Molecular Weight

221.63 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(4-chloro-2,6-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10ClF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4-,9-/m1/s1

InChI Key

FPVDHTWYRHBKRX-ALFREKQPSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C=C(C=C1F)Cl)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1F)Cl)F)N)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

One common approach involves nucleophilic substitution on a halogenated aromatic precursor bearing 4-chloro-2,6-difluoro substitution. The nucleophile is typically a chiral amino alcohol or a protected form that, upon substitution, introduces the amino and hydroxyl groups with stereocontrol.

  • The electron-withdrawing chlorine and fluorines stabilize the intermediate, facilitating substitution.
  • Stereoselectivity is achieved either by using chiral starting materials or by chiral catalysts during substitution.

Condensation Reactions

Condensation between a chiral amino alcohol and an appropriately substituted aromatic aldehyde or ketone can form the target compound:

  • The chiral amino alcohol provides the stereocenters.
  • The aromatic moiety with 4-chloro-2,6-difluoro substitution is introduced via condensation.
  • Subsequent reduction or functional group transformation steps stabilize the product.

Chiral Auxiliary Techniques

  • Use of chiral auxiliaries attached temporarily to the substrate to induce stereoselectivity during key bond-forming steps.
  • After the formation of the chiral centers, the auxiliary is removed to yield the pure (1S,2R) isomer.

Research Findings and Reaction Conditions

Preparation Method Key Reagents/Conditions Stereoselectivity Control Notes
Nucleophilic Substitution Halogenated aromatic precursor, chiral amine Chiral amine or catalyst Electron-withdrawing groups stabilize intermediate; yields high stereoselectivity
Condensation Reaction Aromatic aldehyde/ketone, chiral amino alcohol Chiral amino alcohol stereocenter Often followed by reduction; mild conditions preferred to preserve stereochemistry
Chiral Auxiliary Approach Chiral auxiliary, coupling reagents Auxiliary induces stereochemistry Auxiliary removal step required; useful for high enantiopurity
  • The electron-withdrawing chlorine and fluorine substituents on the aromatic ring enhance the electrophilicity of the aromatic precursor, facilitating nucleophilic attack.
  • Reaction conditions are optimized to avoid racemization and to maintain the integrity of the chiral centers.
  • The stereochemistry (1S,2R) is crucial for biological activity, so enantiomeric purity is a key parameter controlled via chiral catalysts or auxiliaries.

Analytical and Purification Techniques

  • Chiral HPLC and NMR spectroscopy are employed to verify stereochemical purity.
  • Purification often involves crystallization or chromatographic separation to isolate the desired stereoisomer.
  • Mass spectrometry confirms molecular weight (221.63 g/mol) and molecular formula (C9H10ClF2NO).

Summary Table of Compound Properties

Property Data
Molecular Formula C9H10ClF2NO
Molecular Weight 221.63 g/mol
CAS Number 1212851-33-6
Stereochemistry (1S,2R)
Key Functional Groups Amino, hydroxyl, chloro, difluoro
Typical Synthetic Methods Nucleophilic substitution, condensation, chiral auxiliary techniques
Applications Pharmaceutical research, neuropharmacology potential

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro and difluoro groups on the phenyl ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

The primary application of (1S,2R)-1-amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL lies in its potential as a pharmaceutical intermediate. Its chiral nature allows it to be involved in the synthesis of biologically active compounds.

Case Studies

  • Antidepressants : Research indicates that this compound can be used in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders. The presence of the difluorophenyl group enhances the pharmacological properties of the resulting drugs.
  • Antiviral Agents : Studies have shown that derivatives of this compound exhibit antiviral activity, making it a candidate for further development into antiviral medications targeting various viral infections.

Agrochemical Applications

The compound also shows promise in the agrochemical sector. Its ability to interact with biological systems makes it suitable for developing herbicides and pesticides.

Case Studies

  • Herbicide Development : Research has demonstrated that modifications of this compound can lead to effective herbicides that target specific plant species while minimizing damage to crops.
  • Insecticides : The compound's structural features allow for the design of insecticides that are both effective and environmentally friendly, reducing the reliance on traditional chemical pesticides.

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific properties.

Case Studies

  • Polymer Chemistry : The compound can act as a monomer or additive in polymer synthesis, leading to materials with enhanced mechanical properties and thermal stability.
  • Coatings and Adhesives : Its unique chemical structure allows for applications in coatings and adhesives that require specific adhesion properties and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on two closely related compounds: (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (10) and (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (11) . These analogs share the propan-2-ol backbone and amino-aryl structural motifs but differ in substituents and pharmacological profiles. A detailed comparison is outlined below:

Table 1: Structural and Functional Comparison

Feature “(1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL” Compound 10 Compound 11
Aromatic Substituent 4-chloro-2,6-difluorophenyl 4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy 6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy
Amino Group Primary amino (-NH2) Secondary amino (ethylamino) Secondary amino (ethylamino)
Stereochemistry (1S,2R) configuration Racemic (2R,S) mixture Racemic (2R,S) mixture
Synthetic Yield Not reported in provided evidence 70% 68%
Pharmacological Activity Not reported in provided evidence Antiarrhythmic, α/β-adrenoceptor binding Antiarrhythmic, α/β-adrenoceptor binding

Key Findings:

Structural Differences: The target compound features a halogenated phenyl ring, while Compounds 10 and 11 incorporate methoxy- and methoxymethyl-substituted indole rings. This difference likely alters receptor selectivity; halogenated aromatics favor hydrophobic interactions, whereas indole derivatives may engage in π-π stacking or hydrogen bonding . The secondary amino group in Compounds 10 and 11 (vs. primary amino in the target compound) could reduce metabolic instability but may also decrease polar interactions with receptors .

Pharmacological Implications: Compounds 10 and 11 exhibit antiarrhythmic activity and moderate binding to α1-, α2-, and β1-adrenoceptors . The absence of halogen atoms in these analogs suggests that their activity may rely more on electronic effects from methoxy groups rather than halogen-mediated van der Waals forces. The target compound’s chloro- and fluoro-substituents could enhance blood-brain barrier penetration compared to the methoxy groups in Compounds 10 and 11, though this remains speculative without direct data.

Synthetic Accessibility: Compounds 10 and 11 were synthesized via a multi-step procedure with yields of 70% and 68%, respectively .

Biological Activity

Chemical Identity and Properties

(1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL, with CAS number 1373865-67-8, is a compound characterized by its unique molecular structure and biological activity. Its molecular formula is C9_9H10_{10}ClF2_2NO, and it exhibits a predicted density of 1.372 g/cm³ and a boiling point of approximately 303.1 °C .

PropertyValue
Molecular Formula C9_9H10_{10}ClF2_2NO
CAS Number 1373865-67-8
Density 1.372 g/cm³
Boiling Point 303.1 °C
pKa 12.10

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its antifungal properties and potential therapeutic applications.

Antifungal Activity

Recent research highlights the compound's significant antifungal activity against various strains, particularly Candida albicans. In vitro studies have demonstrated a minimum inhibitory concentration (MIC) of 0.8 µg/mL against C. albicans, with a minimum effective concentration (MEC) of 0.31 µg/mL in inhibiting pseudomycelium formation . Furthermore, in vivo studies indicated that oral administration at a dose of 50 mg/kg resulted in 100% survival in mice infected with C. albicans after seven days .

The compound functions primarily through inhibiting the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. This mechanism is similar to that of established antifungal agents like fluconazole but exhibits enhanced potency and reduced toxicity profiles .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vivo Efficacy Against Fungal Infections : A murine model was utilized to assess the compound's protective effect against lethal doses of C. albicans. The study noted a significant survival rate compared to control groups treated with standard antifungals .
  • Toxicity Assessment : Toxicity studies indicated that while the racemic mixture was safe at lower doses (1 mg/kg/day), the (+) enantiomer exhibited toxicity only at higher doses (30 mg/kg/day), suggesting a favorable safety margin for therapeutic use .
  • Comparative Studies with Fluconazole : Comparative analyses highlighted that the (+) isomer of the compound showed superior activity against fungal strains compared to fluconazole, with significantly lower toxicity levels .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL, and how can enantiomeric purity be ensured?

  • Methodology : Multi-step synthesis involving chiral resolution or asymmetric catalysis. For example:

Step 1 : Start with a halogenated aromatic precursor (e.g., 4-chloro-2,6-difluorophenyl derivatives) for regioselective functionalization.

Step 2 : Use a Sharpless epoxidation or enzymatic resolution to establish stereochemistry at the amino-propanol moiety .

Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or chiral HPLC to achieve >99% enantiomeric excess.

  • Key Considerations : Monitor reaction intermediates via 19F^{19}\text{F} NMR to track fluorine substituents and confirm regioselectivity .

Q. How can the stereochemical configuration of this compound be validated experimentally?

  • Techniques :

  • X-ray crystallography : Resolve the absolute configuration using single-crystal XRD (e.g., as demonstrated for structurally similar difluorophenyl derivatives) .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm (1S,2R) configuration .
    • Sample Preparation : Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate) to obtain diffraction-quality crystals .

Q. What in vitro assays are suitable for assessing its pharmacological activity?

  • Approach :

  • Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or histamine receptors) due to structural similarity to bioactive arylalkylamine derivatives .
  • Enzyme Inhibition Studies : Test activity against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates.
    • Data Interpretation : Use dose-response curves (IC50_{50}/EC50_{50}) and compare with positive controls (e.g., known inhibitors) .

Advanced Research Questions

Q. How can contradictions in bioactivity data between enantiomers be resolved?

  • Case Study : If (1S,2R) shows unexpected antagonism while (1R,2S) is inactive:

Re-evaluate Purity : Confirm enantiomeric excess via chiral HPLC and optical rotation measurements.

Computational Docking : Model both enantiomers in target binding pockets (e.g., using AutoDock Vina) to identify steric or electronic mismatches .

Proteomic Profiling : Use affinity chromatography with immobilized enantiomers to identify off-target interactions .

Q. What computational strategies are effective for predicting its metabolic stability?

  • Workflow :

Metabolite Prediction : Use software like Schrödinger’s Metabolism Module or GLORYx to identify likely oxidation sites (e.g., aromatic fluorine substitution vs. amino group).

MD Simulations : Simulate liver microsomal environments (pH 7.4, 37°C) to assess hydrolysis or CYP-mediated degradation .

  • Validation : Compare in silico results with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. How can synergistic effects with other fluorinated compounds be systematically studied?

  • Experimental Design :

  • Combination Index (CI) Method : Use the Chou-Talalay approach to quantify synergy in cell-based assays (e.g., cancer cell lines).
  • Isobolographic Analysis : Plot dose-response curves for individual compounds and combinations to identify additive/synergistic regions .
    • Mechanistic Insight : Perform transcriptomic profiling (RNA-seq) to uncover pathways modulated by the combination .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

  • Troubleshooting :

Solvent System Variability : Test solubility in buffered vs. non-buffered aqueous solutions (e.g., PBS vs. deionized water).

Temperature Control : Ensure measurements are standardized at 25°C ± 0.1°C.

Analytical Method : Use nephelometry for low-solubility compounds (<1 mg/mL) instead of gravimetric methods .

Q. What strategies mitigate instability during long-term storage?

  • Stabilization Methods :

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the amino-propanol group.
  • Formulation : Add antioxidants (e.g., BHT) or cyclodextrin-based encapsulation to protect against oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.